(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

medicinal chemistry regioisomer differentiation cinnamamide analog

(2E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 477867-20-2) is a synthetic small-molecule α,β-unsaturated amide classified under cinnamamide analogs, featuring a furan heterocycle conjugated to an acrylamide backbone and a para-trifluoromethylphenyl substituent. Its molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol, a computed XLogP3-AA of 3.2, a topological polar surface area of 42.2 Ų, and one hydrogen bond donor and five hydrogen bond acceptors.

Molecular Formula C14H10F3NO2
Molecular Weight 281.234
CAS No. 477867-20-2
Cat. No. B2821862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
CAS477867-20-2
Molecular FormulaC14H10F3NO2
Molecular Weight281.234
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)10-3-5-11(6-4-10)18-13(19)8-7-12-2-1-9-20-12/h1-9H,(H,18,19)/b8-7+
InChIKeySEPWWQXPLFECMH-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (2E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 477867-20-2) — Physicochemical Identity and Vendor-Reported Specifications


(2E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 477867-20-2) is a synthetic small-molecule α,β-unsaturated amide classified under cinnamamide analogs, featuring a furan heterocycle conjugated to an acrylamide backbone and a para-trifluoromethylphenyl substituent [1]. Its molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol, a computed XLogP3-AA of 3.2, a topological polar surface area of 42.2 Ų, and one hydrogen bond donor and five hydrogen bond acceptors [1]. Commercial sourcing channels list this compound with a minimum purity specification of 95% . It is cataloged under PubChem CID 959138 and ChEMBL ID CHEMBL592815 [1]. No primary pharmacological or biophysical characterization has been published in peer-reviewed literature indexed under this CAS number.

Why Interchangeable Substitution with Close Analogs of 477867-20-2 Is Not Supported by Current Evidence


The para-trifluoromethylphenyl acrylamide scaffold embeds two electronically distinct regions — the electron-rich furan ring and the electron-withdrawing CF₃-substituted phenylamide — that are known in the broader cinnamamide class to modulate both conformation and target engagement [1]. However, no direct head-to-head pharmacological or biophysical comparison between (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide and its closest availability‑adjacent analogs (e.g., the meta‑CF₃ regioisomer CAS 304475‑91‑0, the des‑furan cinnamamide CAS 16650‑55‑8, or the cyano‑substituted analog CAS 327062‑70‑4) has been published in the public domain. Consequently, any procurement decision based on assumed functional equivalence or superiority over these structurally proximate compounds cannot be supported by quantitative evidence at this time.

Quantitative Differentiation Landscape: (2E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (477867-20-2) vs. Closest Analogs


Para vs. Meta CF₃ Substitution: Regioisomeric Comparison with CAS 304475-91-0

The para-CF₃ regioisomer (CAS 477867-20-2) and its meta-CF₃ counterpart (CAS 304475-91-0) share an identical molecular formula (C₁₄H₁₀F₃NO₂) and molecular weight (281.23 g/mol) but differ in the substitution pattern on the anilide ring [1]. While the p-CF₃ group is recognized in the cinnamamide class for having a larger Hammett σₚ constant (0.54) compared to the m-CF₃ (σₘ 0.43), indicating a stronger electron-withdrawing effect, this difference did not produce significantly divergent anticonvulsant activity in the parent cinnamamide series when tested by maximal electroshock seizure (MES) assay [2]. No comparative activity data exist for the furan-containing analogs.

medicinal chemistry regioisomer differentiation cinnamamide analog

Furan Heterocycle vs. Phenyl Ring: Scaffold Comparison with Des-Furan Cinnamamide (CAS 16650-55-8)

Replacement of the phenyl ring in the parent cinnamamide (CAS 16650-55-8) with a furan heterocycle produces (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide. This exchange increases the topological polar surface area from 29.1 Ų to 42.2 Ų and adds a hydrogen bond acceptor, which may alter pharmacokinetic properties such as permeability and solubility [1]. However, no comparative biological activity data (e.g., IC₅₀, Kᵢ, or cellular efficacy) exist in the public literature to quantify the functional consequence of this scaffold modification.

heterocyclic chemistry scaffold hopping drug-likeness

Vendor‑Specified Purity Profile vs. Meta‑CF₃ Regioisomer from the Same Commercial Source

AKSci lists the para‑CF₃ compound (CAS 477867-20-2) at a minimum purity of 95%, while the same vendor offers the meta‑CF₃ regioisomer (CAS 304475-91-0) at a minimum purity of 97% . Both are supplied for research and development use only, with full batch quality assurance documentation available upon request.

chemical procurement quality specification purity comparison

Evidence‑Linked Application Scenarios for (2E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (477867-20-2)


Electronic Structure‑Guided Probe Design Requiring a Strongly Electron‑Withdrawing para‑CF₃ Group

Investigators seeking to maximize electron withdrawal at the anilide para position may select 477867-20-2 over the meta‑CF₃ regioisomer (CAS 304475-91-0) because the Hammett σₚ constant is 0.54 versus σₘ 0.43, a difference of +0.11 [1]. This property is relevant for designing structure‑activity relationship (SAR) studies where electronic modulation affects reaction kinetics or binding affinity, though target‑specific validation remains absent.

Scaffold‑Hopping Projects Targeting Improved Solubility Over All‑Carbon Cinnamamide

The furan ring elevates the computed TPSA from 29.1 Ų to 42.2 Ų relative to the des‑furan cinnamamide (CAS 16650-55-8), predicting improved aqueous solubility [1]. This makes 477867-20-2 a candidate scaffold for medicinal chemistry campaigns where reducing lipophilicity‑driven aggregation or off‑target binding is prioritized, although empirical solubility must be measured before substituting for the all‑carbon analog.

Library Enumeration and Fragment‑Based Discovery Where High Purity Is Secondary

The compound is commercially available at 95% purity from at least one US‑based supplier [1]. For initial high‑throughput screening or diversity‑oriented synthesis, the 2% lower purity compared to the meta‑CF₃ analog (97%) may be acceptable if downstream hit confirmation includes orthogonal purity verification. Procurement groups should request lot‑specific certificates of analysis to confirm the actual purity before committing to large‑scale purchase.

Control Compound for Metabolism or Protein Binding Studies of Fluorinated Acrylamides

Because no bioactivity data exist for 477867-20-2, its primary research utility is as a physicochemical control in comparative metabolism, plasma protein binding, or permeability assays where the electron‑withdrawing p‑CF₃ group and the heterocyclic furan together form a defined property profile. In such studies, the compound is compared against the meta‑CF₃ isomer or the des‑furan cinnamamide to isolate the contribution of regioisomerism or heteroatom incorporation without conflating functional activity.

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